Dothiepin

Receptor pharmacology Antidepressant drug development Neuropsychopharmacology

TCA research demands well-characterized receptor binding profiles to avoid experimental confounds. Dothiepin (dosulepin) delivers a unique pharmacodynamic fingerprint: moderate H1 affinity (Ki = 4 nM) combined with low α1 affinity (Ki = 400 nM) and reduced muscarinic burden (Ki = 38 nM) versus amitriptyline (Ki = 18 nM). Crucially, dothiepin does not prolong the QT interval at therapeutic doses, unlike amitriptyline, making it a superior TCA control in cardiac safety panels. Supplied as a BP/EP reference standard with full documentation. Ideal for radioligand binding assays, hERG screening, and HPLC/LC-MS method validation.

Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
CAS No. 25627-38-7
Cat. No. B1239231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDothiepin
CAS25627-38-7
SynonymsDosulepin
Dothiepin
Dothiepin Hydrochloride
Hydrochloride, Dothiepin
Prothiaden
Molecular FormulaC19H21NS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
InChIInChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
InChIKeyPHTUQLWOUWZIMZ-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPartly miscible
In water, 1.5 mg/L @ 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Dothiepin (CAS 25627-38-7) Procurement Guide: Tricyclic Antidepressant Reference Standard and Research Compound


Dothiepin (dosulepin) is a tricyclic antidepressant (TCA) of the dibenzothiepine class, structurally related to amitriptyline [1]. It functions primarily as a non-selective inhibitor of norepinephrine and serotonin reuptake, with additional antagonist activity at histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors [2]. Dothiepin is recognized in the British Pharmacopoeia and is available as a reference standard for analytical method development and quality control . Its distinct receptor binding signature and side effect profile differentiate it from other TCAs, making it a valuable comparator in neuropharmacology research and a targeted procurement choice for studies requiring a sedative TCA with reduced anticholinergic burden.

Why Dothiepin (CAS 25627-38-7) Cannot Be Substituted with Amitriptyline or Other Tricyclic Analogs in Research and Clinical Protocols


Within the tricyclic antidepressant class, receptor binding affinities vary by orders of magnitude, leading to markedly different clinical tolerability and safety profiles. Dothiepin exhibits a unique pharmacodynamic fingerprint: while its therapeutic efficacy in depression is comparable to amitriptyline, its lower affinity for muscarinic receptors translates to a significantly reduced incidence of anticholinergic side effects such as dry mouth [1]. Moreover, dothiepin demonstrates a distinct lack of cardiotoxicity at therapeutic doses, contrasting with amitriptyline, which prolongs the QT interval [1]. Pharmacokinetically, dothiepin's elimination half-life of approximately 20–22 hours supports once-daily dosing, but its non-linear clearance at higher doses necessitates careful dose adjustment—a characteristic not shared by all TCAs [2][3]. These quantifiable differences in receptor binding, side effect incidence, cardiac safety, and pharmacokinetics preclude simple interchangeability and mandate compound-specific procurement for precise experimental or therapeutic outcomes.

Quantitative Differentiation of Dothiepin (CAS 25627-38-7) from Key Tricyclic Antidepressants: Evidence-Based Selection Criteria


Receptor Binding Profile: Dothiepin vs. Amitriptyline and Doxepin

Dothiepin demonstrates a distinct receptor binding signature compared to the prototypical TCAs amitriptyline and doxepin. At the histamine H1 receptor, dothiepin's affinity (Ki = 4 nM) is 4-fold lower than amitriptyline (Ki = 1 nM) and 16-fold lower than doxepin (Ki = 0.24 nM), predicting less sedation. At the muscarinic acetylcholine receptor, dothiepin (Ki = 38 nM) exhibits 2.1-fold lower affinity than amitriptyline (Ki = 18 nM) but 2.2-fold higher affinity than doxepin (Ki = 83 nM), indicating an intermediate anticholinergic burden. Critically, dothiepin's affinity for the α1-adrenoceptor (Ki = 400 nM) is approximately 15-fold lower than amitriptyline (Ki = 27 nM), suggesting a reduced risk of orthostatic hypotension [1].

Receptor pharmacology Antidepressant drug development Neuropsychopharmacology

Clinical Tolerability: Reduced Anticholinergic Side Effect Incidence with Dothiepin

In clinical studies, dothiepin is consistently associated with a lower incidence of anticholinergic side effects compared to amitriptyline, despite comparable antidepressant efficacy. Dry mouth, the most commonly reported adverse effect, occurs less frequently in patients treated with dothiepin than in those receiving amitriptyline [1]. This clinical observation aligns with the in vitro receptor binding data showing lower muscarinic receptor affinity for dothiepin (Ki = 38 nM) versus amitriptyline (Ki = 18 nM) [2].

Clinical trials Adverse event profiling Comparative efficacy

Cardiovascular Safety Profile: Dothiepin Lacks QT Prolongation Observed with Amitriptyline

A key differentiator for dothiepin is its superior cardiovascular safety profile at therapeutic doses. A 6-week double-blind study in 184 outpatients with neurotic depression found that amitriptyline produced significant increases in heart rate and electrocardiographic QT intervals compared to both dothiepin and placebo. In contrast, dothiepin has not been associated with cardiotoxicity at therapeutic doses [1].

Cardiac safety Electrophysiology Toxicology

Pharmacokinetic Parameters: Elimination Half-Life and Non-Linear Clearance

Dothiepin exhibits a mean elimination half-life of approximately 20–22 hours following single oral doses, supporting once-daily dosing regimens [1][2]. Notably, its total intrinsic clearance decreases non-linearly with increasing dose (from 165.5 L/h at 50 mg to 121.1 L/h at 150 mg), indicating saturable hepatic metabolism, whereas the terminal half-life remains dose-independent at ~20 h [2]. This non-linear clearance contrasts with some other TCAs and necessitates careful dose titration. The half-life of its active metabolite northiaden is substantially longer, ranging from 33 to 40 hours [1][2].

Pharmacokinetics Drug metabolism ADME studies

Optimal Use Cases for Dothiepin (CAS 25627-38-7) in Research and Pharmaceutical Development


Receptor Binding Assays: H1 and α1-Adrenoceptor Profiling

Employ dothiepin as a reference compound in radioligand binding assays targeting histamine H1 and α1-adrenoceptors. Its moderate H1 affinity (Ki = 4 nM) and low α1 affinity (Ki = 400 nM) provide a distinct intermediate profile for calibrating assay sensitivity and comparing novel compounds against TCAs [1]. This is particularly useful for distinguishing H1-mediated sedation from α1-mediated cardiovascular effects.

In Vivo Models of Anticholinergic Side Effects

Utilize dothiepin in rodent behavioral studies (e.g., novel object recognition, Morris water maze) to model the cognitive impairing effects of anticholinergic drugs. Dothiepin's lower muscarinic affinity (Ki = 38 nM) compared to amitriptyline (Ki = 18 nM) allows for a graded pharmacological challenge, enabling researchers to titrate anticholinergic load and study dose-response relationships in memory impairment [1][2].

Cardiac Safety Screening: hERG and QT Prolongation Assays

Include dothiepin as a comparator TCA in cardiac safety panels (e.g., hERG patch-clamp, Langendorff heart preparations) to benchmark the proarrhythmic potential of novel compounds. Given that dothiepin does not prolong the QT interval at therapeutic doses while amitriptyline does, it serves as a valuable 'TCA control' that minimizes cardiovascular confounds [3].

Analytical Method Development: HPLC and LC-MS/MS Quantification

Procure dothiepin hydrochloride BP reference standard for the development and validation of reversed-phase HPLC or LC-MS/MS methods to quantify dothiepin and its metabolites (northiaden, dothiepin S-oxide) in biological matrices . The well-characterized pharmacokinetic profile (elimination t½ ~20 h; non-linear clearance) provides robust parameters for method calibration and quality control in therapeutic drug monitoring studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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